2-(2-Pyridyl)-4-pentyn-2-ol

Description

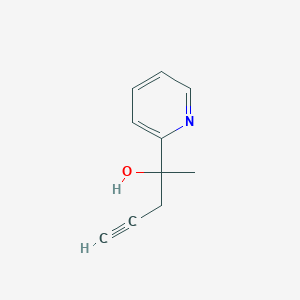

2-(2-Pyridyl)-4-pentyn-2-ol (CAS: 54136-95-7) is a tertiary alcohol with a pyridyl substituent and an alkyne moiety. Its molecular formula is C₁₀H₁₁NO, and its molar mass is 161.20 g/mol . The compound features a hydroxyl group at the 2-position of the pentynol chain and a pyridine ring at the same carbon, making it distinct in terms of electronic and steric properties.

Properties

IUPAC Name |

2-pyridin-2-ylpent-4-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-7-10(2,12)9-6-4-5-8-11-9/h1,4-6,8,12H,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWZIKHRCLHDSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)(C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101260292 | |

| Record name | α-Methyl-α-2-propyn-1-yl-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54136-95-7 | |

| Record name | α-Methyl-α-2-propyn-1-yl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54136-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-α-2-propyn-1-yl-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridyl)-4-pentyn-2-ol typically involves the reaction of 2-bromopyridine with a suitable alkyne precursor under palladium-catalyzed coupling conditions. One common method is the Sonogashira coupling reaction, which uses palladium and copper catalysts to facilitate the formation of the carbon-carbon bond between the pyridine and alkyne moieties .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(2-Pyridyl)-4-pentyn-2-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Saturated alcohols.

Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Chemistry: 2-(2-Pyridyl)-4-pentyn-2-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications .

Biology: In biological research, this compound can be used as a ligand in coordination chemistry to study metal-ligand interactions. It can also serve as a probe to investigate enzyme mechanisms and protein-ligand binding.

Medicine: Its ability to interact with biological targets makes it a valuable scaffold for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Pyridyl)-4-pentyn-2-ol involves its interaction with molecular targets through its pyridine and alkyne functionalities. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The alkyne group can participate in click chemistry reactions, enabling the formation of bioconjugates and other functionalized molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features of 2-(2-Pyridyl)-4-pentyn-2-ol and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups |

|---|---|---|---|---|

| This compound | 54136-95-7 | C₁₀H₁₁NO | 161.20 | 2-pyridyl, alkyne, tertiary alcohol |

| 4-Pentyn-2-ol | 2117-11-5 | C₅H₈O | 84.12 | Alkyne, secondary alcohol |

| 2-Methyl-4-pentyn-2-ol | 590-37-4 | C₆H₁₀O | 98.15 | Methyl, alkyne, tertiary alcohol |

| 2-Phenyl-4-penten-2-ol | 61077-65-4 | C₁₁H₁₄O | 162.23 | Phenyl, alkene, tertiary alcohol |

| 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol | 85014-27-3 | C₁₁H₁₀Cl₂O | 241.10 | 2,4-Dichlorophenyl, alkyne, tertiary alcohol |

| 2-(2-Amino-4-pyridyl)-2-propanol | 1229649-59-5 | C₈H₁₂N₂O | 152.19 | 2-Aminopyridyl, tertiary alcohol |

Key Observations :

- Pyridyl vs. Phenyl Groups : The pyridyl group in the target compound introduces nitrogen-based polarity and hydrogen-bonding capability, unlike phenyl or methyl substituents in analogs .

- Alkyne vs. Alkene : The alkyne in this compound allows for reactions like Huisgen cycloaddition, whereas alkenes (e.g., in 2-Phenyl-4-penten-2-ol) undergo electrophilic additions .

- Tertiary vs. Secondary Alcohols : Tertiary alcohols (e.g., 2-Methyl-4-pentyn-2-ol) exhibit lower acidity compared to secondary alcohols (e.g., 4-Pentyn-2-ol) due to steric hindrance and electronic effects .

Physicochemical Properties

Polarity and Solubility

- This compound : The pyridine ring enhances water solubility compared to purely hydrocarbon analogs. Predicted logP: ~1.5 (moderate lipophilicity) .

- 2-Methyl-4-pentyn-2-ol : Lacks polar groups, leading to higher hydrophobicity (logP ~1.2) .

- 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol : Chlorine atoms increase lipophilicity (logP ~3.0), reducing aqueous solubility .

Acidity of the Hydroxyl Group

- The hydroxyl group acidity follows the trend: 4-Pentyn-2-ol (secondary) > this compound (tertiary with electron-withdrawing pyridyl) > 2-Methyl-4-pentyn-2-ol (tertiary with electron-donating methyl) . The pyridyl group slightly enhances acidity compared to methyl due to inductive effects .

Biological Activity

2-(2-Pyridyl)-4-pentyn-2-ol is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: CHN

Molecular Weight: 161.20 g/mol

CAS Number: 54136-95-7

The compound features a pyridyl group and an alkyne moiety, which contribute to its unique reactivity and potential biological activity. The hydroxyl group enhances its solubility and ability to engage in hydrogen bonding, influencing its interactions with biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Adrenergic Receptors: Similar to other compounds in its class, it may modulate adrenergic receptor activity, leading to effects such as bronchodilation and analgesia.

- Neuroprotective Effects: Preliminary studies suggest that it may protect neurons from oxidative stress, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Activity: The compound has shown promise in reducing inflammation through the modulation of pro-inflammatory cytokines.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antiviral Activity: Exhibits potential to inhibit viral replication.

- Antibacterial Properties: Active against various bacterial strains, suggesting utility in treating infections.

- Anticancer Potential: Induces apoptosis in cancer cells, inhibiting tumor growth at concentrations as low as 10 µM.

- Analgesic Effects: Demonstrates significant pain reduction comparable to standard analgesics without the addictive properties associated with opioids.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antibacterial | Activity against multiple bacterial strains | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Analgesic | Significant reduction in pain perception |

Case Studies

Neuroprotection Study:

In vitro models demonstrated that this compound significantly reduced neuronal damage induced by oxidative stress. The compound enhanced neuronal survival rates by up to 30% compared to controls, indicating its potential for neuroprotective applications.

Analgesic Efficacy:

In a formalin test model, the compound exhibited significant analgesic effects, with reductions in pain scores comparable to standard analgesics but without the addictive properties associated with opioids.

Anticancer Research:

A study evaluated the compound's effect on human cancer cell lines, revealing that it inhibited cell proliferation by inducing apoptosis at concentrations as low as 10 µM. This suggests potential for development as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.